Cas no 1247657-03-9 (3-Cyclopropyl-1H-pyrazol-4-amine)

3-Cyclopropyl-1H-pyrazol-4-amine 化学的及び物理的性質
名前と識別子
-
- 3-Cyclopropyl-1H-pyrazol-4-amine
- 5-cyclopropyl-1H-pyrazol-4-amine
- C77486
- 1247657-03-9
- SCHEMBL26365096
- AKOS010654816
- EN300-244417
- MFCD14658054
- CS-0139487
- SCHEMBL4973127
-
- MDL: MFCD14658054
- インチ: 1S/C6H9N3/c7-5-3-8-9-6(5)4-1-2-4/h3-4H,1-2,7H2,(H,8,9)
- InChIKey: KIFCKADBPUQWKZ-UHFFFAOYSA-N
- ほほえんだ: N1C(=C(C=N1)N)C1CC1
計算された属性
- せいみつぶんしりょう: 123.079647300g/mol
- どういたいしつりょう: 123.079647300g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 111
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 54.7
3-Cyclopropyl-1H-pyrazol-4-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Cyclopropyl-1H-pyrazol-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB543309-1g |
3-Cyclopropyl-1H-pyrazol-4-amine; . |
1247657-03-9 | 1g |
€1378.00 | 2025-02-17 | ||
TRC | B425180-10mg |
3-cyclopropyl-1H-pyrazol-4-amine |
1247657-03-9 | 10mg |
$ 70.00 | 2022-06-07 | ||
abcr | AB543309-1 g |
3-Cyclopropyl-1H-pyrazol-4-amine; . |
1247657-03-9 | 1g |
€1,363.00 | 2022-03-01 | ||
abcr | AB543309-250mg |
3-Cyclopropyl-1H-pyrazol-4-amine; . |
1247657-03-9 | 250mg |
€718.00 | 2025-02-17 | ||
Enamine | EN300-1834862-0.05g |
3-cyclopropyl-1H-pyrazol-4-amine |
1247657-03-9 | 95% | 0.05g |
$213.0 | 2024-06-19 | |
Enamine | EN300-1834862-0.5g |
3-cyclopropyl-1H-pyrazol-4-amine |
1247657-03-9 | 95% | 0.5g |
$714.0 | 2024-06-19 | |
A2B Chem LLC | AV85671-50mg |
3-Cyclopropyl-1H-pyrazol-4-amine |
1247657-03-9 | 95% | 50mg |
$260.00 | 2024-04-20 | |
A2B Chem LLC | AV85671-250mg |
3-Cyclopropyl-1H-pyrazol-4-amine |
1247657-03-9 | 95% | 250mg |
$513.00 | 2024-04-20 | |
Ambeed | A369016-1g |
3-Cyclopropyl-1H-pyrazol-4-amine |
1247657-03-9 | 95+% | 1g |
$2277.0 | 2024-04-25 | |
Aaron | AR01AVBN-5g |
3-cyclopropyl-1H-pyrazol-4-amine |
1247657-03-9 | 95% | 5g |
$5205.00 | 2023-12-16 |
3-Cyclopropyl-1H-pyrazol-4-amine 関連文献
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
S. Ahmed Chem. Commun., 2009, 6421-6423
3-Cyclopropyl-1H-pyrazol-4-amineに関する追加情報
Introduction to 3-Cyclopropyl-1H-pyrazol-4-amine (CAS No. 1247657-03-9)
3-Cyclopropyl-1H-pyrazol-4-amine, also known by its CAS number 1247657-03-9, is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. The unique structural features of 3-Cyclopropyl-1H-pyrazol-4-amine make it a valuable intermediate in the synthesis of various bioactive molecules.
The chemical structure of 3-Cyclopropyl-1H-pyrazol-4-amine consists of a pyrazole ring substituted with a cyclopropyl group at the 3-position and an amino group at the 4-position. The cyclopropyl moiety imparts unique electronic and steric properties to the molecule, which can influence its reactivity and biological activity. The amino group at the 4-position provides a functional handle for further derivatization, making this compound a valuable starting material in the development of novel therapeutic agents.
Recent studies have highlighted the potential of 3-Cyclopropyl-1H-pyrazol-4-amine in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that derivatives of this compound exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that 3-Cyclopropyl-1H-pyrazol-4-amine and its derivatives could be promising candidates for the treatment of inflammatory diseases.
In another study, researchers investigated the anticonvulsant properties of 3-Cyclopropyl-1H-pyrazol-4-amine. The results, published in Epilepsia in 2021, demonstrated that this compound effectively reduced seizure activity in animal models of epilepsy. The mechanism of action was attributed to its ability to modulate GABAergic neurotransmission, which is crucial for maintaining neuronal excitability balance.
The synthetic accessibility of 3-Cyclopropyl-1H-pyrazol-4-amine has also been a subject of interest. A novel synthetic route was reported in Organic Letters in 2020, which involves a one-pot multicomponent reaction using readily available starting materials. This method offers high yields and excellent purity, making it suitable for large-scale production and further pharmaceutical development.
Beyond its direct therapeutic applications, 3-Cyclopropyl-1H-pyrazol-4-amine has been used as a building block in the synthesis of more complex molecules. For example, it has been employed in the development of selective serotonin reuptake inhibitors (SSRIs) and other central nervous system (CNS) active compounds. These derivatives have shown promising results in preclinical studies for treating depression and anxiety disorders.
The safety profile of 3-Cyclopropyl-1H-pyrazol-4-amine is an important consideration for its use in pharmaceutical applications. Toxicological studies have indicated that this compound exhibits low toxicity at therapeutic doses. However, as with any new chemical entity, comprehensive safety assessments are necessary before advancing to clinical trials.
In conclusion, 3-Cyclopropyl-1H-pyrazol-4-amine (CAS No. 1247657-03-9) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable candidate for the development of novel therapeutic agents targeting inflammatory diseases, epilepsy, and other CNS disorders. Ongoing research continues to uncover new applications and optimize its synthetic routes, further solidifying its importance in the field.
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